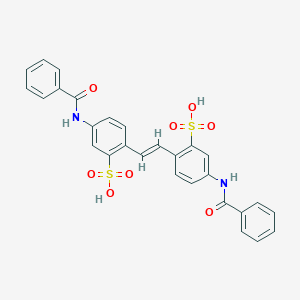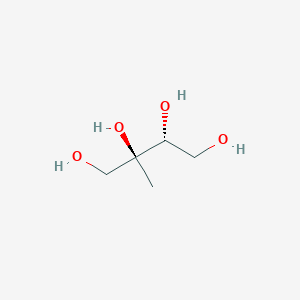
2-C-methyl-D-erythritol
Vue d'ensemble
Description
2-C-Methyl-D-erythritol is a metabolite of the non-mevalonate MEP pathway, generally found in prokaryotes . It serves as a precursor to isoprenoids as well as non-isoprenoids like vitamins . It is also known by the synonyms (2S,3R)-2-Methyl-1,2,3,4-tetrahydroxybutane and (2S,3R)-2-Methylbutane-1,2,3,4-tetrol .
Synthesis Analysis
The enzyme 2-C-methyl-D-erythritol-phosphate cytidylyltransferase (MCT) is a key enzyme in the MEP pathway of monoterpene synthesis, catalyzing the generation of 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol from 2-C-methyl-D-erythritol-4-phosphate .Molecular Structure Analysis
The empirical formula of 2-C-Methyl-D-erythritol is C5H12O4 . Its molecular weight is 136.15 . The SMILES string representation is CC@(CO)C@HCO .Chemical Reactions Analysis
The MEP pathway in Escherichia coli encoding the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is active until the synthesis of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate .Physical And Chemical Properties Analysis
2-C-Methyl-D-erythritol is a clear, colorless, viscous liquid . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Terpenoid Production
2-C-methyl-D-erythritol is a key intermediate in the methylerythritol phosphate (MEP) pathway, which is used for the biosynthesis of terpenoids . Terpenoids are of high interest as chemical building blocks and pharmaceuticals . The MEP pathway has a higher theoretical yield for terpenoid production compared to the mevalonate (MVA) pathway .
Microbial Cell Factories
Microbial cell factories utilize the MEP pathway for the production of isoprenoids . The regulation of the MEP pathway is crucial for the success of metabolic engineering in these factories .
Metabolic Control Analysis
Metabolic control analysis of the MEP pathway can provide insights into the regulation of the pathway . For instance, the enzyme 1-deoxyxylulose 5-phosphate synthase (Dxs) has been found to exert significant control over the flux through the MEP pathway .
Monoterpene Synthesis
2-C-methyl-D-erythritol-phosphate cytidylyltransferase (MCT) is a key enzyme in the MEP pathway of monoterpene synthesis . It catalyzes the generation of 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol from 2-C-methyl-D-erythritol-4-phosphate .
Floral Fragrance Synthesis
The LiMCT gene in the MEP pathway may be involved in the regulation of floral fragrance synthesis in the Lilium oriental hybrid 'Sorbonne’ . The expression pattern of the LiMCT gene was found to be consistent with the accumulation sites and emission patterns of floral fragrance monoterpenes .
Chloroplast Localization
The LiMCT protein, encoded by the LiMCT gene, is located in chloroplasts . This is consistent with the location of MEP pathway genes functioning in plastids to produce isoprene precursors .
Isoprenoid Precursor Biosynthesis
2-C-Methyl-D-erythritol 4-phosphate (MEP), the product of reductoisomerase IspC and first committed MEP pathway intermediate, is used to study the non-mevalonate MEP pathway for the biosynthesis of isoprenoids .
Potential Drug Targets
Many bacterial pathogens utilize the 2-C-methyl-D-erythritol 4-phosphate pathway for biosynthesizing isoprenoid precursors . Since this pathway is vital for bacterial survival and absent from human cells, it provides a potential source of drug targets .
Mécanisme D'action
Target of Action
The primary target of 2-C-methyl-D-erythritol is the enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which is essential for isoprenoid biosynthesis . This enzyme is crucial in organisms like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis . It also targets the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (MCT), which is key in the MEP pathway of monoterpene synthesis .
Mode of Action
2-C-methyl-D-erythritol interacts with its targets by serving as a substrate for the enzymes in the MEP pathway. For instance, MCT catalyzes the conversion of 2-C-methyl-D-erythritol-4-phosphate into 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol . This interaction results in the production of key intermediates for the synthesis of isoprenoids .
Biochemical Pathways
2-C-methyl-D-erythritol is involved in the non-mevalonate or MEP pathway, which is distinct from the mevalonate pathway used by mammals . This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors of isoprenoids . The MEP pathway is essential for the production of various natural products including sterols, dolichols, triterpenes, ubiquinones, and plastoquinone .
Pharmacokinetics
It’s known that the compound is a metabolite intermediate specific to the non-mevalonate mep pathway, generally found in prokaryotes .
Result of Action
The action of 2-C-methyl-D-erythritol leads to the production of isoprenoids and non-isoprenoids like vitamins . Overexpression of the enzyme MCT in Arabidopsis thaliana affected the metabolic flow of C5 precursors of two different terpene synthesis pathways . This led to an increase in the levels of carotenoids and chlorophylls, the end products of the MEP pathway .
Action Environment
The action of 2-C-methyl-D-erythritol can be influenced by environmental factors. For instance, the expression of the genes involved in the MEP pathway can be affected by the cellular and subcellular environment . Moreover, the metabolic flow and the production of isoprenoids can be influenced by the regulation of the MEP pathway
Safety and Hazards
Orientations Futures
The MEP pathway is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases . The importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway will facilitate further approaches for the microbial production of valuable isoprenoids .
Propriétés
IUPAC Name |
(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464635 | |
| Record name | 2-C-methyl-D-erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-methyl-D-erythritol | |
CAS RN |
58698-37-6 | |
| Record name | 2-C-methyl-D-erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




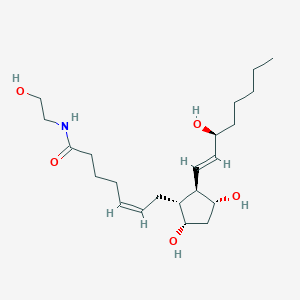

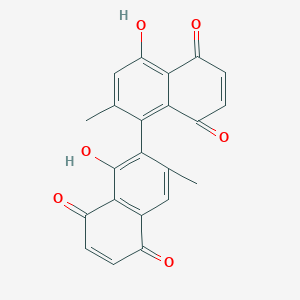
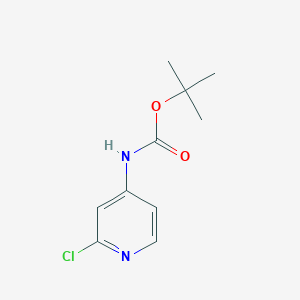
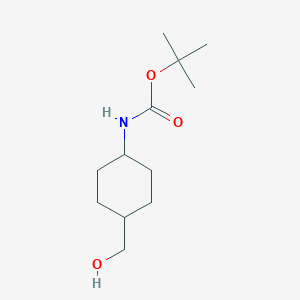
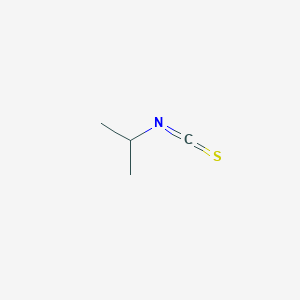
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
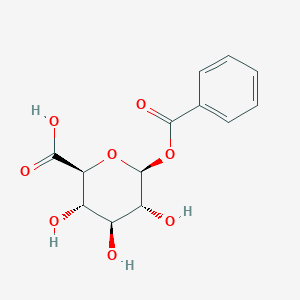


![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

